Antagonism of 5-HT-Induced Cerebral Artery Contraction
Dipfluzine (Dip) demonstrates a concentration-dependent antagonistic potency against 5-HT-evoked contraction in isolated pig basilar artery rings that substantially exceeds both flunarizine (Flu) and cinnarizine (Cin). The IC50 values place Dip at 4.0 μmol·L⁻¹, compared with 15.6 μmol·L⁻¹ for Flu and 25.2 μmol·L⁻¹ for Cin, yielding an approximate 3.9-fold and 6.3-fold potency advantage, respectively [1]. This head-to-head in vitro study used identical experimental conditions for all three compounds, establishing a clear rank order of Dip > Flu > Cin for cerebrovascular dilation primarily through inhibition of intracellular calcium release [1].
| Evidence Dimension | IC50 for antagonism of 5-HT-evoked contraction in pig basilar artery rings |
|---|---|
| Target Compound Data | Dipfluzine IC50 = 4.0 μmol·L⁻¹ |
| Comparator Or Baseline | Flunarizine IC50 = 15.6 μmol·L⁻¹; Cinnarizine IC50 = 25.2 μmol·L⁻¹ |
| Quantified Difference | Dip is ~3.9× more potent than Flu and ~6.3× more potent than Cin |
| Conditions | Isolated pig basilar artery rings; 5-HT-evoked 2-component contraction model; identical assay conditions for all three compounds |
Why This Matters
For procurement in cerebrovascular research, the ~4–6× lower IC50 of Dipfluzine translates to lower effective concentrations required to achieve equivalent cerebral vasodilation, potentially reducing off-target systemic effects when compared with flunarizine or cinnarizine.
- [1] Zhu YH, Wang YL, Yang XP. Antagonistic effects of dipfluzine, flunarizine, and cinnarizine on 5-hydroxytryptamine-evoked contraction in pig basilar artery. Zhongguo Yao Li Xue Bao. 1996 Jul;17(4):321-3. PMID: 9812713. View Source
